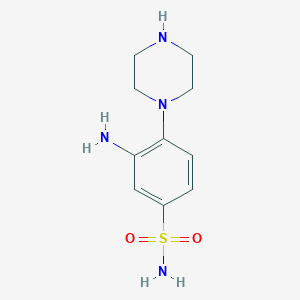

3-Amino-4-(piperazin-1-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-(piperazin-1-yl)benzenesulfonamide is a chemical compound that features a benzene ring substituted with an amino group, a piperazine ring, and a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(piperazin-1-yl)benzenesulfonamide typically involves the reaction of 3-nitro-4-(piperazin-1-yl)benzenesulfonamide with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-(piperazin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro to amino derivatives.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

Antidiabetic Activity

One of the notable applications of 3-amino-4-(piperazin-1-yl)benzenesulfonamide derivatives is their role in managing insulin resistance. Research has shown that these compounds can enhance adipogenesis in 3T3-L1 adipocytes, indicating their potential as antihyperglycemic agents. Specifically, studies have reported that these derivatives exhibit significant improvement in glycemic control in diabetic models, such as the db/db mouse model. The mechanism involves modulation of peroxisome proliferator-activated receptor gamma (PPARγ) activity, which is crucial for adipocyte differentiation and glucose metabolism .

| Compound | Concentration (μg/mL) | Adipogenic Activity (%) | PPARγ Agonist Activity (%) |

|---|---|---|---|

| A | 20 | 75 | 40 |

| B | 20 | 80 | 35 |

| C | 20 | 70 | 30 |

Inhibition of Protein Kinases

The compound has also been studied for its potential as a protein kinase inhibitor. Protein kinases are critical in regulating cellular processes such as metabolism, cell cycle progression, and apoptosis. The inhibition of specific kinases can lead to therapeutic effects in various diseases, including cancer and diabetes. For instance, derivatives of this compound have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are often dysregulated in cancer .

Case Study: PI3K Inhibition

In a study focusing on the inhibition of PI3K signaling pathways, derivatives of this compound were tested for their ability to modulate cell signaling in cancer cell lines. Results indicated a significant reduction in cell proliferation and increased apoptosis in treated cells compared to controls.

Antifungal Activity

Recent investigations have highlighted the antifungal properties of certain derivatives of this compound. In vitro studies demonstrated that these derivatives exhibit activity against various fungal strains by disrupting cell wall synthesis and function. This application is particularly relevant given the increasing prevalence of antifungal resistance .

Table 2: Antifungal Activity Against Common Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

| Cryptococcus neoformans | 10 |

Neuroprotective Effects

Emerging research suggests that compounds based on the structure of this compound may possess neuroprotective properties. Studies indicate that these compounds can inhibit ferroptosis—a form of regulated cell death associated with neurodegenerative diseases—by modulating oxidative stress pathways .

Case Study: Neuroprotection in Huntington's Disease Models

In preclinical models of Huntington's disease, treatment with these compounds resulted in reduced neuronal cell death and improved motor function outcomes, suggesting a promising avenue for future therapeutic development.

Mécanisme D'action

The mechanism of action of 3-Amino-4-(piperazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells and inducing apoptosis . The piperazine ring can also interact with neurotransmitter receptors, influencing central nervous system activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-N-(piperazin-1-yl)benzenesulfonamide

- 3-Nitro-4-(piperazin-1-yl)benzenesulfonamide

- 4-(Piperazin-1-yl)benzenesulfonamide

Uniqueness

3-Amino-4-(piperazin-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .

Activité Biologique

3-Amino-4-(piperazin-1-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H15N3O2S

- Molecular Weight : 239.31 g/mol

- Functional Groups : Amino group, piperazine ring, and sulfonamide moiety.

Research indicates that this compound exhibits biological activity primarily through modulation of metabolic pathways and enzyme inhibition. Notably, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism.

Key Findings:

- PPAR Agonist Activity : In studies involving transiently transfected HEK293 cells, the compound demonstrated weak-to-moderate agonist activity on PPARγ, which is significant for insulin sensitivity and adipogenesis .

- Adipogenic Activity : The compound enhanced adipogenesis in 3T3-L1 adipocytes at concentrations of 20 μg/mL, suggesting its potential role in treating insulin resistance .

Biological Activity in Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Pharmacological Implications

The implications of these findings suggest that this compound could be developed as a therapeutic agent for conditions like type 2 diabetes and certain cancers. The ability to modulate PPAR activity may help improve metabolic profiles in patients suffering from insulin resistance.

Propriétés

IUPAC Name |

3-amino-4-piperazin-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c11-9-7-8(17(12,15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11H2,(H2,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZOMUOKGMTFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.